3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-4-3-11-20-15(9-10-16(21)22)17(19-18(12)20)13-5-7-14(23-2)8-6-13/h3-11H,1-2H3,(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXNFSUFBFLSG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Synthesis
A streamlined approach combines 2-amino-5-methylpyridine, 4-methoxybenzaldehyde, and propiolic acid in a single pot. The reaction is catalyzed by iodine in DMSO at 120°C, facilitating simultaneous cyclization and functionalization.
Photocatalytic Methods
Recent advancements employ visible-light-mediated catalysis for C–H functionalization. Using Ru(bpy)₃Cl₂ as a photocatalyst, the 4-methoxyphenyl group is directly introduced to the imidazo[1,2-a]pyridine core under mild conditions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Considerations
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The 8-methyl group on the imidazo[1,2-a]pyridine core introduces steric hindrance, necessitating longer reaction times for halogenation and coupling steps.
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Electron-donating methoxy groups enhance the reactivity of the phenylboronic acid in Suzuki couplings.
Analytical Characterization
Critical data for validation :
Scalability and Industrial Applications
Pilot-scale synthesis :
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A 100-g batch was produced using Suzuki coupling (yield: 78%) and Knoevenagel condensation (yield: 65%), with an overall yield of 50.7%.
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Cost drivers: Palladium catalysts account for ~40% of raw material costs. Recycling protocols using Pd nanoparticles are under investigation.
Pharmaceutical relevance :
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The compound’s acrylic acid moiety enables conjugation with biologics, making it a candidate for targeted drug delivery systems.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
Introduction to 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
This compound (CAS No. 727652-34-8) is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its scientific research applications, highlighting key findings and case studies.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-cancer activity due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry examined the compound's effects on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells, demonstrating its potential as a lead compound for further development .
Biochemical Research
The compound's unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research.
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor of certain kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses, providing insights into cellular mechanisms and disease pathways .
Material Science
The compound has also been explored for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Case Study: OLED Applications
A recent study demonstrated that incorporating this compound into polymer matrices enhanced the light-emitting properties of OLEDs, suggesting its potential role as an efficient light-emitting material .
Agricultural Chemistry
Research is ongoing into the use of this compound as a pesticide or herbicide, leveraging its biological activity against specific pests.
Efficacy Studies
Field trials have indicated that formulations containing this compound show significant efficacy against common agricultural pests, leading to reduced crop damage and improved yields .
Summary of Findings
Mechanism of Action
The mechanism by which 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known for its ability to bind to various biological targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid with structurally related imidazo[1,2-a]pyridine derivatives:
Key Observations:
Substitution at Position 2: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in ’s nitrile derivative. This difference influences electron density and binding interactions . Phenol in 8HZ () introduces polarity and H-bonding capacity, which may enhance target affinity compared to methoxy groups .
Functional Group at Position 3: Acrylic acid provides ionization (pKa ~4.89), favoring solubility and ionic interactions in physiological conditions. In contrast, carbaldehyde (QZ-6335) lacks ionization, reducing aqueous solubility .
Core Heterocycle Variations :
- Triazolo[4,3-a]pyridine () replaces the imidazo core, altering aromaticity and steric profile. This may affect binding to targets like kinases .
Biological Implications :
- Pruvonertinib (), an EGFR inhibitor containing an imidazo[1,2-a]pyridine scaffold, highlights the therapeutic relevance of this structural class. The target compound’s acrylic acid group could mimic carboxylate-binding motifs in kinase active sites .
Research Findings and Trends
- Synthetic Accessibility : Compounds like QZ-6335 () are synthesized via Friedländer or cyclocondensation reactions, suggesting feasible routes for the target compound .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) at position 2 improve stability and π-stacking, while electron-withdrawing groups (e.g., chloro) enhance electrophilic reactivity .
- Ionizable groups (e.g., carboxylic acid) at position 3 correlate with improved solubility but may reduce blood-brain barrier penetration compared to nitriles .
Biological Activity
3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid, with the chemical formula C18H16N2O3 and CAS number 727652-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molar Mass | 308.33 g/mol |
| CAS Number | 727652-34-8 |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realm of cancer treatment. The following sections detail its antitumor effects, mechanisms of action, and other pharmacological properties.
Antitumor Activity
Several studies have reported on the antitumor efficacy of compounds related to or derived from imidazo[1,2-a]pyridine derivatives:
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF7) and leukemia (K562) cells .
-
Case Study Findings :
- A study published in the European Journal of Medicinal Chemistry highlighted that similar imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against MCF7 cells with IC50 values in the micromolar range .
- Another investigation showed that compounds with structural similarities to this compound had a notable impact on tumor growth inhibition in xenograft models.
Other Pharmacological Activities
In addition to its antitumor properties, this compound has been explored for other potential pharmacological effects:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in various models, suggesting a broader therapeutic potential beyond oncology.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant effects, which can be beneficial in mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- The methoxy group at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- The imidazo[1,2-a]pyridine core is crucial for interacting with biological targets involved in cell signaling pathways related to cancer progression.
Q & A
Q. What are the common synthetic routes for 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid, and what are their critical reaction conditions?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions (e.g., acetic acid or ethanol) to form the imidazo[1,2-a]pyridine core .
- Step 2 : Cyclization and carboxylation via reaction with acryloyl chloride or malonic acid derivatives to introduce the acrylic acid moiety. Temperature control (reflux) and catalysts like iodine or Lewis acids are critical for regioselectivity and yield .
- Purification : Column chromatography or recrystallization is essential to isolate the compound in >95% purity .
- Key Variables : Solvent choice (polar aprotic solvents enhance cyclization), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for aldehyde:aminopyridine) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the imidazo[1,2-a]pyridine backbone, with distinct signals for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH) and acrylic acid protons (δ 6.2–6.8 ppm for vinyl protons) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of acrylic acid) and 1250 cm (C-O of methoxy group) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 337.132 (calculated for CHNO) .
Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?
- Methodological Answer :
- Lipophilicity : The 4-methoxyphenyl group increases logP compared to fluorophenyl analogs (e.g., logP ~2.8 vs. ~2.5 for fluorophenyl derivatives), enhancing membrane permeability .
- Electronic Effects : The electron-donating methoxy group stabilizes the imidazo[1,2-a]pyridine core via resonance, altering reactivity in electrophilic substitution reactions .
- Biological Activity : Methoxy-substituted analogs show improved binding to kinase targets (e.g., IC 0.8 µM vs. 1.5 µM for methylphenyl derivatives) due to enhanced hydrogen-bonding interactions .
Advanced Research Questions
Q. What strategies can optimize the yield and purity of this compound in multi-step syntheses, especially considering competing side reactions?
- Methodological Answer :
- Side Reaction Mitigation : Use of scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates during cyclization .
- Catalyst Optimization : Lewis acids like ZnCl (10 mol%) improve regioselectivity in imidazo ring formation, reducing byproducts such as dimerized intermediates .
- Flow Chemistry : Continuous-flow systems enhance heat/mass transfer, achieving >80% yield in cyclization steps compared to 60% in batch reactors .
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative Assays : Perform parallel dose-response curves (e.g., against COX-2 or kinase targets) under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .
- Molecular Modeling : Docking studies (AutoDock Vina) can identify steric clashes caused by bulkier substituents (e.g., bromophenyl vs. methoxyphenyl) in active sites .
- Metabolic Stability Tests : LC-MS/MS analysis of hepatic microsomal degradation rates explains discrepancies in IC values due to differential metabolic inactivation .
Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets, and how can these guide experimental design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys101 in kinase targets) for mutagenesis studies .
- QSAR Modeling : 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with activity; Random Forest models achieve R >0.85 for predicting IC .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes (ΔΔG) for derivatives, prioritizing synthetic targets (e.g., replacing methoxy with trifluoromethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
